molecular formula C10H9N3OS2 B2362148 (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 354550-26-8

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2362148
CAS No.: 354550-26-8
M. Wt: 251.32
InChI Key: ZNEDEMLUONIBSN-SNAWJCMRSA-N
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Description

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is an organic compound that features a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Formation of the Thiophene Ring: Thiophene rings are often synthesized through methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling Reactions: The thiadiazole and thiophene rings can be coupled through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the double bonds or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiadiazole and thiophene rings are studied for their catalytic properties.

    Organic Electronics: These compounds are explored for use in organic semiconductors and light-emitting diodes.

Biology and Medicine

    Antimicrobial Agents: Some derivatives exhibit antimicrobial activity.

    Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for compounds like (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide often involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and thiophene rings can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring.

Uniqueness

The unique combination of the thiadiazole and thiophene rings in (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide may confer distinct electronic properties and biological activities compared to similar compounds.

Properties

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDEMLUONIBSN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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